PS423

Catalog No.
S540485
CAS No.
1221964-37-9
M.F
C25H23F3O9
M. Wt
524.4452
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PS423

CAS Number

1221964-37-9

Product Name

PS423

IUPAC Name

Bis(acetoxymethyl) 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate

Molecular Formula

C25H23F3O9

Molecular Weight

524.4452

InChI

InChI=1S/C25H23F3O9/c1-15(29)34-13-36-23(32)22(24(33)37-14-35-16(2)30)20(17-6-4-3-5-7-17)12-21(31)18-8-10-19(11-9-18)25(26,27)28/h3-11,20,22H,12-14H2,1-2H3

InChI Key

KNHNCABHIAKMBD-UHFFFAOYSA-N

SMILES

O=C(OCOC(C)=O)C(C(C1=CC=CC=C1)CC(C2=CC=C(C(F)(F)F)C=C2)=O)C(OCOC(C)=O)=O

solubility

Soluble in DMSO

Synonyms

PS423; PS-423; PS 423; PS 210 AM; PS210-AM; PS210AM; PS-210-AM;

The exact mass of the compound PS423 is 524.12 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PS423 is a substrate-selective inhibitor of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase-1). It functions primarily as a prodrug of PS210, which means it is converted into the active form PS210 in biological systems. The compound specifically inhibits the phosphorylation and activation of S6K (ribosomal protein S6 kinase) without interfering with the PKB/Akt signaling pathway. This selectivity makes PS423 a valuable tool in research focused on understanding the roles of these kinases in various cellular processes, including growth and metabolism .

The primary chemical reaction involving PS423 is its conversion to PS210, which occurs upon cellular uptake. This transformation is essential for its function as an inhibitor of PDK1. The binding of PS423 to the PIF-pocket allosteric docking site on PDK1 prevents the phosphorylation of downstream targets, particularly S6K. This inhibition can lead to alterations in cell growth and proliferation signaling pathways .

PS423 exhibits significant biological activity as a selective inhibitor of PDK1. By inhibiting this kinase, PS423 modulates various downstream signaling pathways that are critical for cell survival and proliferation. Notably, it does not affect the PKB/Akt pathway, which is often implicated in cancer and metabolic diseases. This selectivity allows researchers to investigate the specific roles of PDK1 and S6K in cellular functions without confounding effects from other pathways .

The synthesis of PS423 involves several steps typically associated with organic synthesis techniques. While specific synthetic routes are proprietary or not fully disclosed in public literature, it generally includes:

  • Starting Materials: Selecting appropriate precursors that can undergo modifications.
  • Reactions: Utilizing coupling reactions, protecting group strategies, and purification methods to yield the final product.
  • Characterization: Employing techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure and purity of PS423 .

PS423 has several applications in biochemical research:

  • Cancer Research: Due to its role in inhibiting PDK1, PS423 is used to study cancer cell signaling pathways and potential therapeutic targets.
  • Metabolic Studies: The compound helps elucidate mechanisms related to metabolism and growth regulation.
  • Drug Development: As a selective inhibitor, it serves as a lead compound for developing new therapeutic agents targeting PDK1-related diseases .

Interaction studies involving PS423 focus on its binding affinity and selectivity towards PDK1 compared to other kinases. These studies typically utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between PS423 and PDK1.
  • Isothermal Titration Calorimetry (ITC): To assess binding thermodynamics.
  • Cell-based Assays: To evaluate the biological impact of PS423 on signaling pathways in different cell types .

Several compounds share structural or functional similarities with PS423, particularly those that target protein kinases. Here are some notable examples:

Compound NameTarget KinaseUnique Features
PS210PDK1Active form of PS423; direct inhibitor without prodrug conversion.
GSK2334470PDK1Selective inhibitor but with different binding kinetics compared to PS423.
AZD8055mTORInhibits a different pathway but shares similar applications in cancer research.
PF-4708671PDK1Another selective inhibitor with distinct pharmacokinetic properties.

PS423's uniqueness lies in its selective inhibition mechanism that allows for targeted research without affecting other critical pathways like PKB/Akt, making it particularly useful for dissecting complex signaling networks .

PS423, formally known as Bis(acetoxymethyl) 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate, represents a complex organic compound with the molecular formula C₂₅H₂₃F₃O₉ [1] [2] [3]. The compound possesses a molecular weight of 524.44 grams per mole and is assigned the Chemical Abstracts Service registry number 1221964-37-9 [1] [2] [3]. This chemical entity exists as a white to off-white solid powder under standard conditions [2] [19].

The compound's structural complexity arises from its multifunctional nature, incorporating elements of malonate chemistry, aromatic systems, and ester functionalities [1] [2]. The molecule demonstrates significant structural sophistication through its incorporation of fluorinated aromatic components and protected carboxylic acid functionalities [2] [3].

Core Structural Framework

Malonate Central Core

The fundamental structural backbone of PS423 is built upon a malonate core, specifically a propanedioic acid derivative that has been extensively modified through esterification [1] [2] [9]. This central malonate unit serves as the primary scaffold from which the various functional groups extend [2] [3]. The malonate core provides structural rigidity while maintaining the chemical reactivity necessary for the compound's biological function [8] [15].

The malonate framework consists of a central carbon atom bearing two carboxylic acid derivatives that have been converted to acetoxymethyl esters [2] [37]. This structural arrangement creates a symmetrical disposition of ester functionalities around the central carbon [2] [3].

Aromatic Ring Systems

PS423 incorporates two distinct aromatic ring systems that contribute significantly to its overall molecular architecture [1] [2] [3]. The first aromatic component consists of an unsubstituted phenyl ring (C₆H₅) directly attached to the malonate core through a propyl chain linkage [2] [3]. This phenyl ring maintains the classical benzene structure with its characteristic six-membered aromatic system [2].

The second aromatic system features a para-trifluoromethyl-substituted phenyl ring [1] [2] [3]. This ring system bears a trifluoromethyl group (-CF₃) at the para position relative to the point of attachment to the rest of the molecule [2] [3]. The presence of this electron-withdrawing trifluoromethyl substituent significantly alters the electronic properties of the aromatic ring [2] [35].

Functional Group Analysis

Acetoxymethyl Ester Groups

PS423 contains two acetoxymethyl ester groups (-OCOC(=O)CH₃) that serve as protective groups for the underlying carboxylic acid functionalities [2] [33] [34]. These ester groups are strategically positioned to enhance the compound's lipophilicity and cellular permeability [33] [34]. The acetoxymethyl ester configuration represents a well-established prodrug strategy in medicinal chemistry [34] [37].

Each acetoxymethyl group consists of an acetyl moiety (CH₃CO-) linked through an oxygen atom to a methylene bridge (-CH₂-) that connects to the malonate core [2] [34]. This structural arrangement facilitates enzymatic hydrolysis within cellular environments while providing protection during storage and transport [34] [36].

Ketone Linkage

A crucial structural element within PS423 is the ketone functional group that serves as a bridge between the two aromatic ring systems [1] [2] [3]. This ketone linkage (C=O) connects the unsubstituted phenyl ring to the trifluoromethyl-substituted phenyl ring through a propyl chain [2] [3]. The ketone functionality contributes to the molecule's electronic distribution and influences its conformational preferences [2].

The ketone group exhibits characteristic carbonyl chemistry, with the carbon-oxygen double bond serving as both an electron-withdrawing center and a potential site for chemical interactions [2] [23]. This functional group plays a critical role in the molecule's overall reactivity profile [2].

Detailed Chemical Composition Analysis

Structural ComponentDescription/Count
Central Malonate CorePropanedioic acid derivative with two ester functionalities
Acetoxymethyl Ester Groups2 acetoxymethyl ester groups (-OCOC(=O)CH₃)
Phenyl Ring1 unsubstituted phenyl ring (C₆H₅)
Trifluoromethyl-substituted Phenyl Ring1 para-trifluoromethyl phenyl ring (4-CF₃-C₆H₄)
Ketone Linkage1 ketone group connecting the aromatic systems
Total Fluorine Atoms3 fluorine atoms in trifluoromethyl group
Total Oxygen Atoms9 oxygen atoms (6 from esters, 1 from ketone, 2 from acetyl groups)
Total Carbon Atoms25 carbon atoms
Total Hydrogen Atoms23 hydrogen atoms

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₃F₃O₉
Molecular Weight (g/mol)524.44
Chemical Abstracts Service Number1221964-37-9
International Union of Pure and Applied Chemistry NameBis(acetoxymethyl) 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate
Common NamesPS423, PS210AM, PS210-AM, PS 423, PS 210 AM
Physical AppearanceWhite to off-white solid powder
Solubility in Dimethyl Sulfoxide (mg/mL)100 (190.68 mM with sonication)
Storage Temperature (powder)-20°C for 3 years
Storage Temperature (solution)-80°C for 1 year
Relative Density (g/cm³)1.326 (predicted)
Purity (Liquid Chromatography Mass Spectrometry)99.38%
Nuclear Magnetic Resonance Spectrum ConsistencyConsistent with structure

Structural Characterization and Analytical Data

Spectroscopic Identification

PS423 has been characterized through multiple analytical techniques that confirm its structural identity [19]. Nuclear magnetic resonance spectroscopy demonstrates consistency with the proposed molecular structure [19]. Liquid chromatography mass spectrometry analysis confirms the compound's molecular weight and purity, with analytical data showing 99.38% purity [19].

The compound's structural integrity has been verified through standard analytical protocols used in pharmaceutical research [19]. These analytical methods provide comprehensive confirmation of the molecule's chemical composition and structural arrangement [19].

Molecular Representation

The compound can be represented through its Simplified Molecular Input Line Entry System notation: O=C(OCOC(=O)C)C(C(C1=CC=CC=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCOC(=O)C [2] [6] [7]. This representation captures the complete connectivity of all atoms within the molecule [2].

The International Chemical Identifier Key for PS423 is KNHNCABHIAKMBD-UHFFFAOYSA-N, providing a unique identifier for the compound in chemical databases [2] [6] [7]. This standardized representation facilitates accurate identification and retrieval of chemical information [2].

PS423 is a synthetic organic compound with the CAS number 1221964-37-9 and molecular formula C₂₅H₂₃F₃O₉ [1] [2] [3]. The compound has a molecular weight of 524.44 grams per mole and exists as a white to off-white solid at room temperature [1] [2]. Its complete IUPAC name is bis(acetoxymethyl) 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate, which reflects its complex ester structure containing multiple functional groups [3] [4].

Molecular Structure and Chemical Properties

PS423 belongs to the class of fluorinated aromatic ester derivatives and functions as a prodrug of PS210 [1] [2] [5]. The compound features several key structural elements including trifluoromethyl groups, phenyl rings, malonate ester linkages, and acetoxymethyl groups that contribute to its biological activity and physicochemical properties [1] [2] [3]. The presence of these functional groups, particularly the trifluoromethyl substituents, significantly influences the compound's stability, solubility profile, and biological activity.

The compound exhibits a predicted density of 1.326±0.06 grams per cubic centimeter and a predicted pKa value of 9.84±0.59, indicating its basic character under physiological conditions [3] [6]. The predicted boiling point is 614.8±55.0 degrees Celsius, suggesting high thermal stability [6].

Solubility and Physical State Properties

PS423 demonstrates excellent solubility in dimethyl sulfoxide (DMSO), achieving concentrations up to 100 milligrams per milliliter (equivalent to 190.68 millimolar), with sonication recommended for complete dissolution [4] [7]. The compound's solubility in aqueous media is not explicitly documented but is likely poor given its lipophilic structure and the presence of multiple aromatic rings and ester groups.

The compound appears as a solid powder under standard conditions, with white to off-white coloration being characteristic of pure preparations [1] [2]. This physical appearance is consistent with its crystalline nature and high purity requirements for research applications.

Spectroscopic and Analytical Properties

The molecular structure of PS423 contains multiple chromophores and functional groups that would be expected to exhibit characteristic spectroscopic properties. The presence of aromatic rings, carbonyl groups, and the trifluoromethyl substituent would produce distinct signals in nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. The compound's UV-visible absorption properties would be influenced by the extended conjugation in the aromatic systems.

The compound's analytical characterization typically employs high-performance liquid chromatography (HPLC) for purity determination and mass spectrometry for molecular weight confirmation. The elemental analysis for PS423 has been calculated as 57.26% carbon, 4.42% hydrogen, 10.87% fluorine, and 27.46% oxygen by weight [9].

PropertyValueUnits
Basic Chemical Properties
CAS Number1221964-37-9-
Molecular FormulaC₂₅H₂₃F₃O₉-
Molecular Weight524.44g/mol
Density (predicted)1.326±0.06g/cm³
pKa (predicted)9.84±0.59-
Boiling Point (predicted)614.8±55.0°C
Solubility Properties
DMSO Solubility100mg/mL
DMSO Solubility (Molar)190.68mM
Stability Conditions
Powder Storage Temperature-20°C
Solution Storage Temperature-80°C
Powder Stability Duration3years
Solution Stability Duration1year

Chemical Reactivity and Functional Group Analysis

The chemical structure of PS423 incorporates several reactive functional groups that influence its stability and biological activity. The acetoxymethyl ester groups serve as protecting groups that enhance cellular permeability while allowing for intracellular hydrolysis to release the active compound PS210 [1] [2] [5]. This prodrug strategy is essential for the compound's mechanism of action as a substrate-selective inhibitor of phosphoinositide-dependent kinase 1 (PDK1).

The malonate ester core provides structural rigidity and contributes to the compound's binding affinity for the PIF-pocket allosteric docking site of PDK1 [1] [2] [5]. The trifluoromethyl group on the aromatic ring enhances metabolic stability and modulates the compound's pharmacokinetic properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

524.12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Busschots K, Lopez-Garcia LA, Lammi C, Stroba A, Zeuzem S, Piiper A, Alzari PM, Neimanis S, Arencibia JM, Engel M, Schulze JO, Biondi RM. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site. Chem Biol. 2012 Sep 21;19(9):1152-63. doi: 10.1016/j.chembiol.2012.07.017. PubMed PMID: 22999883.

Explore Compound Types